2-Azahypoxanthine Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

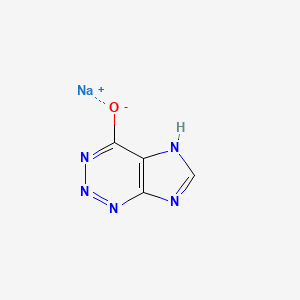

Sodium;5H-imidazo[4,5-d]triazin-4-olate is a heterocyclic compound that belongs to the class of imidazo[4,5-d]triazin-4-olates. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The structure of 2-Azahypoxanthine Sodium Salt consists of an imidazole ring fused with a triazine ring, and it is stabilized by the presence of a sodium ion.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azahypoxanthine Sodium Salt typically involves a multi-step process starting from readily available imidazole derivatives. One common synthetic route includes:

Electrophilic Amination: The process begins with the electrophilic amination of imidazole derivatives to introduce the necessary amino groups.

Cyclization: The amino-imidazole intermediate undergoes cyclization with appropriate reagents to form the triazine ring.

Neutralization: The final step involves neutralizing the compound with sodium hydroxide to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Análisis De Reacciones Químicas

Types of Reactions

Sodium;5H-imidazo[4,5-d]triazin-4-olate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Aplicaciones Científicas De Investigación

Degradation Product of Dacarbazine

One of the primary applications of 2-Azahypoxanthine sodium salt is its role as a degradation product of Dacarbazine, an oncolytic agent used to treat malignant melanomas. Research indicates that during the manufacturing and administration of Dacarbazine, 2-Azahypoxanthine can form as an inactive photodegradation product. This characteristic has implications for drug stability and efficacy, prompting studies into improving Dacarbazine formulations to minimize the formation of this compound .

Enhancing Drug Formulations

Recent studies have focused on developing multicomponent crystals involving Dacarbazine and various coformers to enhance solubility and reduce the formation of 2-Azahypoxanthine. For instance, cocrystallization techniques have been employed to create novel salts and cocrystals that improve the biopharmaceutical profile of Dacarbazine, making it more effective for clinical use .

Tyrosinase Inhibition

Another significant application of this compound lies in its inhibitory effects on tyrosinase activity. Research has demonstrated that related compounds can suppress melanin production in murine melanoma cell lines by inhibiting tyrosinase activity. This property positions this compound as a potential candidate for skin-lightening agents in cosmetic formulations .

Natural Product Synthesis

2-Azahypoxanthine is also noted for its natural occurrence in fungi and its role in promoting grass growth. This aspect opens avenues for exploring its applications in agricultural biotechnology and natural product synthesis .

Case Study 1: Dacarbazine Formulation Improvements

A study published in Pharmaceutical Research explored the formulation of Dacarbazine salts and cocrystals designed to mitigate the formation of 2-Azahypoxanthine during drug administration. The results indicated that these new formulations not only enhanced solubility but also maintained stability under light exposure, suggesting a pathway for safer melanoma treatments .

Case Study 2: Skin Lightening Efficacy

In a clinical study assessing the skin-lightening efficacy of compounds similar to 2-Azahypoxanthine, researchers found that these agents effectively reduced melanin levels by inhibiting tyrosinase activity by up to 36%. This finding supports the potential use of such compounds in cosmetic products aimed at reducing hyperpigmentation .

Mecanismo De Acción

The mechanism of action of 2-Azahypoxanthine Sodium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with a fused imidazole and pyridine ring.

Triazolopyrimidines: Compounds with a fused triazole and pyrimidine ring.

Uniqueness

Sodium;5H-imidazo[4,5-d]triazin-4-olate is unique due to its specific ring structure and the presence of a sodium ion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

2-Azahypoxanthine sodium salt, a derivative of hypoxanthine, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, effects on various biological systems, and potential applications in fields such as dermatology and agriculture.

- Chemical Formula : C4H3N5O

- Molecular Weight : 135.421 g/mol

- CAS Number : 135421876

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways:

- Tyrosinase Inhibition : A notable study demonstrated that 2-aza-8-oxohypoxanthine, a related compound, inhibited tyrosinase activity by 13% compared to untreated controls. This inhibition is significant as tyrosinase plays a critical role in melanin production, which is linked to skin pigmentation and disorders such as hyperpigmentation .

- Melanin Production Suppression : The same study reported a 36% reduction in melanin production in murine melanoma cell lines when treated with 2-aza-8-oxohypoxanthine. This suggests that the compound could be effective in skin lightening treatments by targeting melanin synthesis pathways .

Biological Activity in Dermatology

The potential applications of this compound extend to dermatological uses, particularly in the cosmetic industry:

- Skin Lightening Agent : The inhibition of tyrosinase and subsequent reduction in melanin production positions this compound as a candidate for skin lightening products. The study highlighted that the compound not only inhibits melanin synthesis but also reduces pro-inflammatory cytokines that can exacerbate pigmentation disorders .

Agricultural Applications

Research indicates that this compound may also play a role in plant biology:

- Growth Regulation : Studies have shown that compounds derived from 2-azahypoxanthine can enhance plant growth and stress tolerance. For instance, it has been observed to promote biomass accumulation and improve resistance to environmental stresses like drought and salinity in various crops .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Dermatological Application : In a controlled study involving murine models, the application of 2-aza-8-oxohypoxanthine resulted in significantly lighter skin pigmentation after four weeks of treatment, suggesting its potential as a therapeutic agent for hyperpigmentation disorders.

- Agricultural Impact : Field trials conducted with rice and wheat showed increased yields when treated with formulations containing derivatives of 2-azahypoxanthine. The studies indicated improved root development and nutrient uptake, which contributed to enhanced plant growth under stress conditions .

Propiedades

IUPAC Name |

sodium;5H-imidazo[4,5-d]triazin-4-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O.Na/c10-4-2-3(6-1-5-2)7-9-8-4;/h1H,(H2,5,6,7,8,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBYVSIZRFNAOM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NN=N2)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N5NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.